
Alclofenac
Übersicht
Beschreibung
Alclofenac ist ein nicht-steroidales Antirheumatikum (NSAR), das hauptsächlich wegen seiner analgetischen und entzündungshemmenden Eigenschaften eingesetzt wurde. Es war zur Behandlung von rheumatoider Arthritis, Morbus Bechterew und anderen schmerzhaften arthritischen Erkrankungen indiziert . Im Vereinigten Königreich wurde es 1979 aufgrund von Sicherheitsbedenken vom Markt genommen .
Herstellungsmethoden
This compound kann über verschiedene Synthesewege hergestellt werden. Ein gängiges Verfahren umfasst die Reaktion von 3-Chlor-4-hydroxybenzaldehyd mit Allylbromid in Gegenwart einer Base unter Bildung von 3-Chlor-4-allyloxybenzaldehyd. Dieser Zwischenprodukt wird dann einer Grignard-Reaktion mit Methylmagnesiumbromid unterworfen, um 3-Chlor-4-allyloxyphenylessigsäure zu ergeben . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Tetrahydrofuran (THF) und Temperaturen im Bereich von 0 °C bis Raumtemperatur .
Vorbereitungsmethoden
Alclofenac can be synthesized through various synthetic routes. One common method involves the reaction of 3-chloro-4-hydroxybenzaldehyde with allyl bromide in the presence of a base to form 3-chloro-4-allyloxybenzaldehyde. This intermediate is then subjected to a Grignard reaction with methyl magnesium bromide to yield 3-chloro-4-allyloxyphenylacetic acid . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Analyse Chemischer Reaktionen
Alclofenac unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu den entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Die Reduktion von this compound kann zu Alkoholabkömmlingen führen.
Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Chlor-Gruppe.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Alclofenac acts as an inhibitor of prostaglandin H2 synthase, effectively blocking the cyclooxygenase enzyme. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins and prostacyclins, which are responsible for pain and inflammation . The drug is characterized by:
- Absorption : Irregular absorption from the gastrointestinal tract, with peak plasma concentrations occurring within 1-4 hours post-administration.
- Volume of Distribution : Approximately 0.1 L/kg.
- Protein Binding : High protein binding rate (90-99%), which influences its pharmacokinetics .
Rheumatoid Arthritis
This compound has been shown to provide significant relief in patients suffering from rheumatoid arthritis. Studies indicate that this compound at a dosage of 3g daily is comparable in efficacy to other NSAIDs like aspirin and indomethacin, while exhibiting fewer gastrointestinal side effects . Long-term studies suggest that it may also help reduce disease severity over time .
Ankylosing Spondylitis
Patients with ankylosing spondylitis benefit from this compound due to its anti-inflammatory properties. Clinical trials have demonstrated that it effectively alleviates pain and improves functional status in affected individuals .
Degenerative Joint Diseases
This compound is also indicated for degenerative joint diseases, providing symptomatic relief from pain and inflammation associated with conditions like osteoarthritis . Its use in these contexts is supported by evidence showing comparable effectiveness to traditional NSAIDs.
Case Studies
Several case studies highlight the effectiveness and safety profile of this compound:
- A study involving 14,453 subjects treated with this compound CR (controlled-release) demonstrated a clinical efficacy rate of 91.63% in managing musculoskeletal pain without severe adverse reactions .
- Long-term trials have shown that patients on this compound improve their functional status significantly compared to those treated with other NSAIDs over similar durations .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other NSAIDs based on clinical findings:
Drug | Daily Dosage | Efficacy Compared to this compound | Gastrointestinal Side Effects |
---|---|---|---|
Aspirin | 4.8g | Comparable | Moderate |
Indomethacin | 150mg | Comparable | Higher |
Phenylbutazone | 300-600mg | Comparable | Higher |
This compound | 3g | Standard | Lower |
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported, including skin rashes and gastrointestinal discomfort, albeit at lower rates than other NSAIDs . A notable case involved a patient experiencing asthma exacerbation linked to this compound use, highlighting the importance of monitoring for hypersensitivity reactions .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Alclofenac ist chemisch verwandt mit anderen NSAR wie Ibuprofen und Diclofenac. Obwohl alle diese Verbindungen einen ähnlichen Wirkmechanismus aufweisen, wurde festgestellt, dass this compound ein anderes Sicherheitsprofil aufweist, was zu seinem Rückzug vom Markt führte . Einige ähnliche Verbindungen sind:
Ibuprofen: Ein weiteres NSAR, das zur Schmerzlinderung und Entzündungshemmung eingesetzt wird.
Diclofenac: Ein weit verbreitetes NSAR mit einem ähnlichen Wirkmechanismus.
Aceclofenac: Ein Derivat von Diclofenac mit verbesserter gastrointestinaler Verträglichkeit.
Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur, die seine Pharmakokinetik und Pharmakodynamik beeinflusst .
Biologische Aktivität
Alclofenac is a non-steroidal anti-inflammatory drug (NSAID) that was primarily used for its analgesic and anti-inflammatory properties. Although it was withdrawn from the market in the UK in 1979, research continues to explore its biological activity, particularly its mechanisms of action and potential therapeutic applications.
This compound acts mainly as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain. The inhibition of prostaglandin synthesis is achieved through the reversible blockade of COX enzymes, thereby reducing inflammatory mediators such as prostacyclins and prostaglandins .
Key Pharmacokinetic Properties
- Absorption : Irregular absorption from the gastrointestinal tract; peak plasma concentrations are reached within 1-4 hours post-administration.
- Volume of Distribution : Approximately 0.1 L/kg.
- Protein Binding : High protein binding (90-99%).
- Metabolism : Primarily metabolized to this compound glucuronide.
- Elimination : Excreted mainly via urine as glucuronide and unchanged drug.
- Half-life : Ranges from 1.5 to 5.5 hours .
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Absorption | Irregular |
Peak Plasma Concentration | 1-4 hours |
Volume of Distribution | 0.1 L/kg |
Protein Binding | 90-99% |
Half-life | 1.5 - 5.5 hours |
Clearance | 37 - 69 ml/min |
Anti-inflammatory Effects
This compound's primary biological activity is its anti-inflammatory effect, which has been demonstrated in various studies. For instance, it significantly inhibits the synthesis of prostaglandins in synovial fluid from patients with osteoarthritis (OA), reducing pain and inflammation associated with the condition .
In a clinical study involving patients scheduled for knee replacement surgery, treatment with this compound led to decreased levels of inflammatory markers such as PGE2 and reduced expression of COX-2 in the synovial membrane .
Case Studies
- Osteoarthritis Management :
-
Colorectal Cancer Chemoprevention :
- Although not primarily indicated for cancer prevention, this compound was included in studies examining various chemopreventive agents against colorectal cancer (CRC). The findings suggested that while other agents like aspirin showed protective effects against CRC incidence, this compound's role remains less defined but warrants further investigation due to its anti-inflammatory properties .
Toxicity and Safety Profile
This compound has a notable safety profile; however, toxicity studies indicate potential risks at high doses. The lethal dose in animal models is approximately:
- Mice : Oral - 1100 mg/kg; Subcutaneous - 600 mg/kg
- Rats : Oral - 1050 mg/kg; Subcutaneous - 630 mg/kg .
Adverse Effects
Common adverse effects associated with this compound include gastrointestinal disturbances, renal impairment, and potential cardiovascular risks typical of NSAIDs. Monitoring is recommended for patients with pre-existing conditions that may be exacerbated by NSAID use.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-prop-2-enoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHWPKZXBHOEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020038 | |
Record name | Alclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Alclofenac is an inhibitor of prostaglandin H2 synthase. The inhibition of the enzyme occurs through the reversible block of cyclooxygenase enzyme. Therefore, it prevents the production of inflammatory mediators (and pain) as prostacyclins and prostaglandins. Aclofenac has the ability to inhibit the biosynthesis of prostaglandins which may be an important factor in the action of these drugs, but in addition, the effect of these agents in displacing endogenous anti-inflammatory substances from plasma protein binding sites is thought to be an equally important effect in their mechanism of action | |
Record name | Alclofenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13167 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
22131-79-9 | |
Record name | Alclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22131-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alclofenac [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alclofenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13167 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alclofenac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALCLOFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9CP5H21N8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Alclofenac?
A1: this compound, like other NSAIDs, primarily exerts its anti-inflammatory effects by inhibiting prostaglandin H2 synthase (PGHS), also known as cyclooxygenase (COX). [] This enzyme is crucial for the biosynthesis of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever.
Q2: Does this compound exhibit selectivity for COX-1 or COX-2 isoforms?
A2: While the research provided doesn't explicitly state this compound's COX isoform selectivity, structural analysis suggests it binds to the same site on PGHS-1 as other NSAIDs with varying inhibition kinetics. [] This implies that its selectivity profile might be similar to ibuprofen and flurbiprofen, showing a preference for COX-1 inhibition.
Q3: How does the inhibition of PGHS by this compound translate to its therapeutic benefits in rheumatoid arthritis?
A3: By inhibiting PGHS and reducing prostaglandin production, this compound effectively reduces inflammation and pain in rheumatoid joints. [, ] This leads to improvements in morning stiffness, grip strength, and overall disease activity in individuals with rheumatoid arthritis.
Q4: What is the evidence supporting this compound's efficacy in other inflammatory conditions besides rheumatoid arthritis?
A4: Studies show that this compound demonstrates efficacy in managing pain and inflammation associated with conditions like ankylosing spondylitis, low back pain, and dysmenorrhea. [, , ] These findings suggest broader therapeutic potential for this compound in various inflammatory conditions.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C13H13ClO3 and a molecular weight of 252.68 g/mol.
Q6: Are there any distinct structural features of this compound that contribute to its pharmacological activity?
A6: this compound possesses an allyloxy group, which distinguishes it from other related NSAIDs. [] Additionally, its conformational similarity to L-tryptophan has been highlighted, although its significance remains unclear. []
Q7: Has any structure-activity relationship (SAR) studies been conducted on this compound?
A7: While the provided research doesn't delve into detailed SAR studies for this compound, it highlights its structural similarity to ibuprofen and ibufenac. [] This suggests that modifications to the phenylacetic acid core structure might influence its pharmacological properties. Further research focusing on this compound's SAR would provide valuable insights into optimizing its therapeutic profile.
Q8: How is this compound absorbed and distributed in the body?
A8: this compound is well-absorbed from the gastrointestinal tract, reaching peak plasma concentrations around 2 hours after oral administration. [, ] Food intake can delay and decrease peak plasma levels but doesn't significantly affect the total amount absorbed. []
Q9: What is the primary route of elimination for this compound?
A9: this compound is primarily eliminated through metabolism and subsequent urinary excretion. [] Over 90% of the administered dose is excreted in the urine within 48 hours. []
Q10: What are the major metabolic pathways involved in this compound's breakdown?
A10: this compound undergoes metabolism to form various metabolites, including dihydroxythis compound and an epoxide intermediate. [] The epoxide metabolite, while found in low concentrations, has a relatively long half-life in urine. []
Q11: What are the common adverse effects associated with this compound?
A11: The most frequently reported adverse effect with this compound is skin rash, particularly with the tablet formulation. [] Other less common adverse events include gastrointestinal disturbances and, rarely, more severe reactions like angioedema. [, ]
Q12: Are there any specific patient populations where this compound use warrants caution?
A12: Individuals with known hypersensitivity to this compound or other NSAIDs should avoid its use. [] Caution is advised in patients with a history of gastrointestinal bleeding, renal impairment, or those taking anticoagulants, as this compound might exacerbate these conditions. []
Q13: What analytical techniques are commonly employed for the detection and quantification of this compound in biological fluids?
A13: Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are commonly used techniques for the analysis of this compound in biological samples. [, ]
Q14: Have there been any efforts to develop specific formulations of this compound to enhance its bioavailability or reduce adverse effects?
A14: The research mentions the development of a capsule formulation of this compound, which was associated with a lower incidence of skin rash compared to the original tablet formulation. [] This highlights the importance of formulation strategies in optimizing drug delivery and minimizing adverse effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.